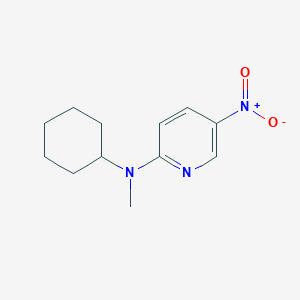
N-cyclohexyl-N-methyl-5-nitropyridin-2-amine
Overview
Description
N-cyclohexyl-N-methyl-5-nitropyridin-2-amine is a chemical compound with the molecular formula C12H17N3O2. It is known for its unique structure, which includes a cyclohexyl group, a methyl group, and a nitro group attached to a pyridine ring. This compound has various applications in scientific research and industry due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-methyl-5-nitropyridin-2-amine typically involves the reaction of 2-amino-5-nitropyridine with cyclohexylamine and methyl iodide. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-methyl-5-nitropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyridine ring allows for various substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-cyclohexyl-N-methyl-5-aminopyridin-2-amine.
Scientific Research Applications
N-cyclohexyl-N-methyl-5-nitropyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-methyl-5-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyridine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-5-methyl-3-nitropyridin-2-amine
- 2-amino-5-bromo-3-nitropyridine
Uniqueness
N-cyclohexyl-N-methyl-5-nitropyridin-2-amine is unique due to the presence of both a cyclohexyl and a methyl group, which confer distinct chemical properties and reactivity compared to similar compounds. Its specific structure allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H17N3O2 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
N-cyclohexyl-N-methyl-5-nitropyridin-2-amine |
InChI |
InChI=1S/C12H17N3O2/c1-14(10-5-3-2-4-6-10)12-8-7-11(9-13-12)15(16)17/h7-10H,2-6H2,1H3 |
InChI Key |
ZTQQYQLRIZWCNT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)C2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














